molecular formula C20H39NO2 B047800 n-Oleoylethanolamine CAS No. 111-58-0

n-Oleoylethanolamine

Cat. No.: B047800
CAS No.: 111-58-0
M. Wt: 325.5 g/mol
InChI Key: BOWVQLFMWHZBEF-UHFFFAOYSA-N
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Description

Oleic monoethanolamide, also known as N-(2-hydroxyethyl)oleamide, is a naturally occurring amide of ethanolamine and oleic acid. It is an endogenous lipid that plays a significant role in modulating feeding, body weight, and lipid metabolism. This compound is known for its pharmacological properties, including its potential use in treating obesity, atherosclerosis, and other diseases .

Biochemical Analysis

Biochemical Properties

n-Oleoylethanolamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to activate peroxisome proliferator-activated receptor alpha (PPARα), a key protein involved in lipid metabolism .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been implicated in endometrial cancer, where it binds to and activates receptors that are dysregulated .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its interaction with PPARα, for instance, is a key part of its mechanism of action .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, it is involved in lipid metabolism through its interaction with PPARα .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleic monoethanolamide can be synthesized through an amidation reaction between high-oleic acid plant oil and ethanolamine under the catalysis of an alkaline catalyst. The reaction typically involves heating the reactants to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the preparation of oleic monoethanolamide involves a two-step process. First, the amidation reaction is carried out, followed by purification through two-step crystallization. This method ensures a high purity and yield of the compound, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Oleic monoethanolamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize oleic monoethanolamide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.

Comparison with Similar Compounds

    Palmitoylethanolamide: Another N-acylethanolamine with anti-inflammatory and neuroprotective properties.

    Stearoylethanolamide: Known for its role in regulating lipid metabolism and energy balance.

    Linoleoylethanolamide: Involved in modulating feeding behavior and energy expenditure.

Uniqueness: Oleic monoethanolamide is unique due to its specific binding affinity to PPAR-alpha and its ability to modulate lipid metabolism without binding to cannabinoid receptors. This distinct mechanism of action sets it apart from other similar compounds .

Properties

Key on ui mechanism of action

Oleoylethanolamide (OEA) is a major N-acylethanolamine and an endogenous ethanolamide fatty acid. Although it is an endocannabinoids-like compound, it does not bind to cannabinoid receptors. Instead, this lipid sensor is an agonist at peroxisome proliferator-activated receptor-α (PPAR-α) agonist while also being an inhibitor of ceramidase and thereby the sphingolipid signaling pathway.

CAS No.

111-58-0

Molecular Formula

C20H39NO2

Molecular Weight

325.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)octadec-9-enamide

InChI

InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)

InChI Key

BOWVQLFMWHZBEF-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCO

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCO

Appearance

Unit:100 mgPurity:98+%Physical solid

Key on ui other cas no.

111-58-0
68511-29-5

physical_description

Other Solid

Pictograms

Corrosive; Irritant

Synonyms

(Z)​-N-​(2-Hhydroxyethyl)​-9-​octadecenamide;  N-​(2-​Hydroxyethyl)​-oleamide;  AM 3101;  N-​(2-​Hydroxyethyl)​-​9-​Z-​octadecenamide;  N-​(2-​Hydroxyethyl)​oleamide;  N-​Oleoyl-​2-​aminoethanol;  N-​Oleoylethanolamide;  N-​Oleoylethanolamine;  Oleamide MEA; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does OEA exert its effects on appetite regulation?

A1: OEA acts as an appetite suppressant by interacting with specific molecular targets in the gut. These targets include peroxisome proliferator-activated receptor alpha (PPARα) and the G protein-coupled receptor GPR119. [] OEA's interaction with these receptors influences the release of gut hormones and signaling pathways involved in appetite control. []

Q2: What is the role of OEA in inflammation?

A2: OEA exhibits anti-inflammatory properties in various cell types and disease models. It can reduce the production of inflammatory cytokines like interleukin-6 and interleukin-8. [] Additionally, OEA can downregulate the expression of adhesion molecules like vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are involved in leukocyte recruitment and inflammation. []

Q3: How does OEA impact mitochondrial function?

A3: Studies suggest that OEA can influence mitochondrial function in skeletal muscle. It may enhance mitochondrial uncoupling, a process that dissipates energy as heat and improves metabolic health. [] OEA's impact on mitochondrial dynamics and oxidative stress also contributes to its potential benefits in metabolic disorders. []

Q4: What is the molecular formula and weight of OEA?

A4: The molecular formula of OEA is C20H39NO3, and its molecular weight is 341.5 g/mol.

Q5: What is the solubility of OEA?

A5: OEA is highly hydrophobic, meaning it has poor solubility in water. This property can pose challenges for its formulation and delivery. []

Q6: What strategies are being explored to overcome the solubility limitations of OEA?

A6: Researchers are investigating various approaches to enhance OEA's solubility and bioavailability. One promising strategy involves encapsulating OEA in nanoemulsions. These nano-sized droplets improve OEA's dispersion in aqueous environments, facilitating its delivery and absorption. []

Q7: Does OEA exhibit any catalytic activity?

A7: OEA itself is not known to possess catalytic properties. Its biological effects primarily stem from its interactions with specific receptors and enzymes.

Q8: Have computational methods been used to study OEA?

A8: While specific examples are limited in the provided literature, computational chemistry techniques like molecular docking and molecular dynamics simulations can be employed to study OEA's interactions with its targets and explore potential modifications for enhanced activity or selectivity.

Q9: How do structural variations in the N-acylethanolamine family influence biological activity?

A9: The length and saturation of the fatty acid chain in N-acylethanolamines impact their interactions with receptors and enzymes. For instance, OEA, with its monounsaturated oleoyl chain, exhibits distinct pharmacological properties compared to its saturated counterpart, N-stearoylethanolamine. [] These structural differences can influence their potency, selectivity, and downstream effects.

Q10: How can OEA be formulated for improved stability and delivery?

A10: As a hydrophobic molecule, OEA presents formulation challenges. Nanoemulsions have shown promise in encapsulating OEA, enhancing its stability, and improving its delivery to target tissues. [, ] Liposomal formulations integrating OEA with phosphatidylcholine have also demonstrated improved drug loading and therapeutic efficacy in stroke models. [, ]

Q11: Are there specific SHE regulations for handling and using OEA?

A11: While the provided literature doesn't explicitly detail SHE regulations, researchers should consult relevant safety data sheets and follow appropriate laboratory safety protocols when working with OEA and similar compounds.

Q12: How is OEA metabolized in the body?

A12: OEA is primarily metabolized by the enzyme fatty acid amide hydrolase (FAAH). [, ] This enzyme breaks down OEA into oleic acid and ethanolamine. Understanding OEA's metabolic pathway is crucial for optimizing its therapeutic potential.

Q13: What in vitro models have been used to study OEA's effects?

A13: Researchers have employed various in vitro models, including cultured human umbilical vein endothelial cells (HUVECs), to investigate OEA's anti-inflammatory and anti-atherosclerotic properties. [, ] These cell-based assays allow for controlled investigations into OEA's mechanisms of action and potential therapeutic applications.

Q14: What have animal studies revealed about OEA's effects?

A14: Studies in rodents have provided valuable insights into OEA's role in appetite regulation, metabolic health, and stroke recovery. For example, mice lacking NAPE-PLD, an enzyme involved in OEA synthesis, display increased food intake and altered hypothalamic responses to high-fat diets, highlighting OEA's importance in gut-brain signaling and appetite control. [] In rat models of stroke, OEA administration has demonstrated neuroprotective effects, reducing infarct volume and improving behavioral outcomes. [, ]

Q15: Has OEA been evaluated in clinical trials?

A15: While the provided literature does not cite specific clinical trials on OEA, it highlights the need for further research to translate preclinical findings into potential therapeutic applications for conditions such as obesity, metabolic syndrome, and stroke. [, ]

Q16: What are the challenges and opportunities in delivering OEA effectively?

A16: OEA's hydrophobic nature presents challenges for its delivery and absorption. Nanoparticle-based drug delivery systems, like liposomes and nanoemulsions, offer promising solutions to overcome these challenges and enhance OEA's bioavailability to target tissues. [, , ]

Q17: Are there any biomarkers associated with OEA's effects?

A17: While specific biomarkers for OEA's effects are not extensively discussed in the provided literature, researchers are exploring the relationship between OEA levels and metabolic health. For instance, higher circulating levels of OEA have been linked to improved metabolic flexibility in middle-aged subjects. []

Q18: How are OEA levels measured in biological samples?

A18: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific technique commonly employed for quantifying OEA and other N-acylethanolamines in various biological matrices, including plasma, tissues, and cell lysates. [, , ]

Q19: What is the environmental fate of OEA?

A19: The provided research papers do not specifically address the environmental impact and degradation of OEA. Further investigations are needed to evaluate its potential ecotoxicological effects and develop strategies for responsible waste management.

Q20: What factors influence the dissolution and solubility of OEA?

A20: OEA's hydrophobic nature limits its solubility in aqueous environments. The use of solubilizing agents, such as those found in nanoemulsion formulations, can significantly enhance OEA's dissolution rate and improve its bioavailability. []

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